3-chloro-2-fluoro-N-methylaniline
Overview
Description
3-chloro-2-fluoro-N-methylaniline is an organic compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 3rd and 2nd positions, respectively, and the amino group is methylated
Mechanism of Action
Target of Action
Similar compounds, such as n-methyl-3-chloroaniline, are known to interact with various biological targets .
Mode of Action
It’s structurally similar compound, n-methyl-3-chloroaniline, is known to undergo c3 borylation in the presence of an iridium catalyst . This suggests that 3-chloro-2-fluoro-N-methylaniline might also interact with its targets through similar chemical reactions.
Biochemical Pathways
Similar compounds are known to undergo multistep synthesis involving nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Its boiling point is 115-117 °c/10 mmhg (lit) and it has a density of 1185 g/mL at 25 °C (lit) . These properties might influence its bioavailability.
Action Environment
It’s known that similar compounds can undergo chemical reactions in the presence of specific catalysts , suggesting that the action of this compound might also be influenced by the presence of certain environmental factors.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-chloro-2-fluoro-N-methylaniline are not well-documented. It is known that similar compounds, such as N-methyl-3-chloroaniline, can undergo reactions like C3 borylation in the presence of an iridium catalyst .
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. Similar compounds like N-methyl-3-chloroaniline can undergo reactions like C3 borylation in the presence of an iridium catalyst .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Similar compounds like N-methyl-3-chloroaniline can undergo reactions like C3 borylation in the presence of an iridium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-chloro-2-fluoronitrobenzene followed by reduction. The reaction typically proceeds as follows:
Nitration: 3-chloro-2-fluorotoluene is nitrated to form 3-chloro-2-fluoronitrobenzene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-fluoro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like iron powder or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
3-chloro-2-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoroaniline: Similar structure but lacks the methyl group on the amino nitrogen.
3-chloro-N-methylaniline: Similar structure but lacks the fluorine atom.
2-fluoro-N-methylaniline: Similar structure but lacks the chlorine atom.
Uniqueness
3-chloro-2-fluoro-N-methylaniline is unique due to the combined presence of chlorine, fluorine, and a methylated amino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-chloro-2-fluoro-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGFTBAVKRBMRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040041-75-5 | |
Record name | 3-chloro-2-fluoro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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